molecular formula C44H28ClCrN4 B6316435 Chloro(meso-tetraphenylporphinato)chromium CAS No. 28110-70-5

Chloro(meso-tetraphenylporphinato)chromium

Cat. No.: B6316435
CAS No.: 28110-70-5
M. Wt: 700.2 g/mol
InChI Key: DJXCXCGPVDGHEU-UHFFFAOYSA-M
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Description

Chloro(meso-tetraphenylporphinato)chromium is a coordination compound where a chromium ion is complexed with a meso-tetraphenylporphyrin ligand and a chloride ion. This compound is known for its vibrant color and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloro(meso-tetraphenylporphinato)chromium typically involves the reaction of meso-tetraphenylporphyrin with a chromium salt, such as chromium(III) chloride, in the presence of a suitable solvent like pyridine or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete complexation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Chloro(meso-tetraphenylporphinato)chromium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents like sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions often occur in the presence of excess ligands under mild heating conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo-chromium species, while substitution reactions can produce various ligand-substituted chromium porphyrin complexes .

Comparison with Similar Compounds

Similar Compounds

  • Chloro(meso-tetraphenylporphinato)manganese
  • Chloro(meso-tetraphenylporphinato)iron
  • Chloro(meso-tetraphenylporphinato)cobalt

Uniqueness

Chloro(meso-tetraphenylporphinato)chromium is unique due to its specific redox properties and the stability of its chromium center in various oxidation states. Compared to its manganese and iron counterparts, it exhibits different reactivity patterns and catalytic efficiencies, particularly in oxidation reactions . This makes it a valuable compound for studying redox chemistry and developing new catalytic processes.

Properties

IUPAC Name

chlorochromium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28N4.ClH.Cr/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;1H;/q-2;;+3/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXCXCGPVDGHEU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.Cl[Cr+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28ClCrN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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